(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoic acid is a chiral amino acid derivative. This compound is notable for its incorporation of a trifluoromethoxy group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, making it a valuable intermediate in peptide synthesis and other organic transformations.
Mechanism of Action
Target of Action
It contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis to protect amines .
Mode of Action
The boc group can be removed under acidic conditions, revealing the amine group . This could potentially interact with biological targets.
Pharmacokinetics
The presence of the boc group could potentially affect its bioavailability, as it could make the compound more lipophilic and thus more likely to cross cell membranes .
Action Environment
Factors such as ph could potentially affect the stability of the boc group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-2-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to yield the Boc-protected amino acid.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the trifluoromethoxy group or the carboxylic acid functionality.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoic acid is used as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows for the exploration of the effects of trifluoromethoxy substitution on biological activity.
Medicine
Medically, derivatives of this compound are investigated for their potential as therapeutic agents. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drugs, making it a promising moiety in drug design.
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
Uniqueness
Compared to similar compounds, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoic acid stands out due to the presence of the trifluoromethoxy group. This group significantly enhances the compound’s lipophilicity and metabolic stability, making it more suitable for applications requiring prolonged activity and resistance to metabolic degradation.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)23-15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGWDQAJLMVWNI-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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